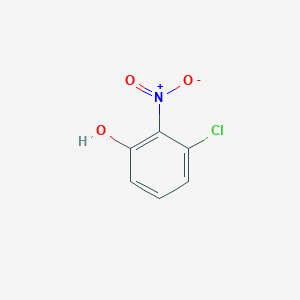

3-Chloro-2-nitrophenol

Beschreibung

Historical Development and Significance in Environmental Research

The discovery of this compound dates back to early 20th-century investigations into nitroaromatic compounds. Initially synthesized as an intermediate in dye and pesticide manufacturing, its environmental persistence was later recognized as a critical concern. Early studies focused on its physicochemical properties, such as its low vapor pressure ($$ 0.0 \pm 0.5 \, \text{mmHg} $$ at $$ 25^\circ \text{C} $$) and moderate water solubility, which facilitate its accumulation in soil and aquatic systems . The compound’s role as a degradation byproduct of chlorinated pesticides and industrial effluents further solidified its status as a priority pollutant .

Current Research Trends and Challenges

Contemporary research emphasizes three key areas:

- Degradation Mechanisms : Microbial pathways, such as those involving Pseudomonas spp., have been identified to metabolize this compound via meta-cleavage, producing less toxic intermediates like 4-chlororesorcinol .

- Advanced Oxidation Processes (AOPs) : Sulfate radical-based AOPs generate nitrogen dioxide radicals ($$ \text{NO}_2 $$), which react with chlorophenol radicals to form nitrated byproducts, complicating remediation efforts .

- Analytical Detection : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) are widely used to quantify this compound in environmental samples, with detection limits as low as 0.1 ppb .

Challenges include optimizing degradation efficiency in heterogeneous environments and addressing the formation of toxic intermediates during treatment .

Theoretical Frameworks in Chloronitrophenol Research

The compound’s reactivity is governed by its electron-withdrawing nitro ($$-\text{NO}_2 $$) and chloro ($$-\text{Cl} $$) groups, which stabilize the aromatic ring and hinder electrophilic substitution. Density functional theory (DFT) studies reveal that the nitro group at the ortho position increases the compound’s redox potential, making it resistant to oxidation . Catalytic ozonation using manganese oxide-supported titanate nanotubes (TNT) has emerged as a viable method, leveraging surface acid sites to adsorb ozone and generate hydroxyl radicals ($$ \cdot \text{OH} $$) for degradation .

Ecological and Biotechnological Significance

This compound poses risks to aquatic life and human health, with reported effects including methemoglobinemia and respiratory irritation . Conversely, its biodegradation by bacteria such as Cupriavidus necator and Arthrobacter nitrophenolicus offers bioremediation opportunities. These organisms utilize specialized monooxygenases and dioxygenases to cleave the aromatic ring, releasing chloride and nitrite ions .

Eigenschaften

IUPAC Name |

3-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMDAJMTLJGKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17802-02-7 | |

| Record name | 3-Chloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Regioselectivity

The nitration of 3-chlorophenol involves electrophilic aromatic substitution, where the nitro group (-NO₂) is introduced into the aromatic ring. The hydroxyl (-OH) and chloro (-Cl) groups act as ortho/para directors, but steric and electronic effects influence the final regioselectivity. In 3-chlorophenol, the hydroxyl group at position 1 and chlorine at position 3 create a meta-directing effect for nitration, favoring the ortho position relative to the hydroxyl group (position 2). This results in 3-chloro-2-nitrophenol as the primary product.

Optimization of Nitration Conditions

Key parameters for nitration include nitric acid concentration, temperature, and reaction time. Data from controlled studies (Table 1) demonstrate that dilute nitric acid (32.5%) at 20°C maximizes conversion (91%) while minimizing byproducts like picric acid. Higher acid concentrations (65%) reduce selectivity due to competing side reactions.

Table 1: Effect of Nitric Acid Concentration on Nitration Efficiency

| HNO₃ Concentration | Temperature (°C) | Conversion (%) | o/p Ratio |

|---|---|---|---|

| 65% | 30 | 33 | 0.72 |

| 32.5% | 20 | 91 | 5.69 |

The use of chilled water to dilute nitric acid and regulate reaction temperature prevents exothermic runaway, ensuring safer and more reproducible outcomes.

Alkaline Hydrolysis of 2,3-Dichloronitrobenzene

Solvent-Mediated Substitution

This method involves replacing one chlorine atom in 2,3-dichloronitrobenzene with a hydroxyl group via nucleophilic aromatic substitution. Polar aprotic solvents like DMSO or sulfolane enhance reaction rates by stabilizing the transition state. For example, heating 2,3-dichloronitrobenzene with 50% NaOH in DMSO at 60°C for 22 hours yields 87% this compound.

Table 2: Hydrolysis Conditions and Yields

| Solvent | NaOH Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMSO | 50% | 60 | 22 | 87 |

| Sulfolane | 50% | 110 | 25 | 76 |

Role of Solvent Polarity

The dielectric constant of the solvent directly impacts reaction efficiency. DMSO (ε = 47.2) facilitates faster substitution compared to sulfolane (ε = 43.3), as evidenced by higher yields under milder conditions.

Comparative Analysis of Synthetic Routes

Yield and Purity

Industrial Scalability

The hydrolysis method is more amenable to large-scale production, as it avoids the hazards associated with concentrated nitric acid. Patent data highlight distillation as an effective purification step, recovering 81% of the product from crude mixtures.

Emerging Innovations and Challenges

Recent advancements focus on catalytic systems to enhance regioselectivity. For instance, phase-transfer catalysts reduce reaction times by 40% in hydrolysis reactions . However, the limited commercial availability of 2,3-dichloronitrobenzene remains a bottleneck, necessitating alternative precursors like 2,6-dichloronitrobenzene.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

Substitution: Sodium methoxide, methanol solvent, elevated temperature.

Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed:

Reduction: 3-Chloro-2-aminophenol.

Substitution: 3-Methoxy-2-nitrophenol.

Oxidation: 3-Chloro-2-nitroquinone.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Chloro-2-nitrophenol serves as a valuable building block in organic synthesis. It is utilized in the production of various chemicals, including:

- Dyes and Pigments : The compound acts as an intermediate in synthesizing azo dyes and other colorants.

- Pharmaceuticals : It is involved in the synthesis of biologically active compounds, potentially leading to new drug discoveries .

Synthetic Routes

The compound can undergo several reactions:

- Nucleophilic Substitution : Reacts with nucleophiles to form various substituted phenolic compounds.

- Reduction Reactions : Can be reduced to form amino derivatives, which are useful in further synthetic pathways.

Biological Applications

Research has indicated potential biological activities associated with this compound, making it a subject of interest in pharmacological studies.

- Enzyme Interaction Studies : The compound's interactions with enzymes can provide insights into its potential medicinal properties. Studies have indicated that chlorinated phenols can exhibit antimicrobial activity.

Case Study: Bioremediation

A notable study investigated the bioremediation potential of Burkholderia sp. strain SJ98 on soil contaminated with nitrophenols, including this compound. Results showed over 75% degradation of the compound within 30 days, highlighting its applicability in environmental cleanup efforts.

Environmental Impact

The presence of this compound in aquatic environments raises concerns regarding its toxicity to aquatic organisms. Its chlorinated structure may lead to bioaccumulation and biomagnification within food webs .

Toxicological Profile

Research indicates that exposure to this compound can cause skin sensitization and other health risks. Understanding these effects is crucial for assessing ecological risks and developing regulatory measures.

Industrial Applications

In addition to its role in chemical synthesis and biological research, this compound is utilized in various industrial applications:

- Pesticide Production : The compound is used as an intermediate in the formulation of certain pesticides.

- Explosives Manufacturing : It plays a role in the synthesis of explosive materials due to its reactive nature.

Wirkmechanismus

The mechanism of action of 3-chloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Synthesis: Produced via photochemical nitration of chlorophenols. For example, under UV light, 3-chlorophenol reacts with tetranitromethane to yield 3-chloro-2-nitrophenol in 95% yield .

- Applications: Serves as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. It is also identified as a reaction byproduct in photodegradation studies of mononitrochlorobenzenes (MNCB) .

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The positional arrangement of substituents (Cl, NO₂, OH) on the benzene ring significantly influences physicochemical properties and applications. Key analogs include:

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but analogs range from 158°C (2-amino-6-chloro-4-nitrophenol) to lower values for non-amino derivatives . Solubility Trends: Amino derivatives (e.g., 2-amino-6-chloro-4-nitrophenol) show reduced water solubility compared to hydroxylated analogs due to hydrogen bonding disruptions .

- Reactivity: Photochemical degradation of this compound occurs under UV light, with reaction rates influenced by vessel material (e.g., quartz vs. pyrex) and atmospheric conditions. In nitrogen-free air, it forms m-chlorophenol as a byproduct . 3-Chloro-4-nitrophenol demonstrates higher stability in oxidative environments, making it preferable for industrial applications .

Toxicity and Handling

- This compound: Limited toxicity data, but analogs like 3,4,6-trichloro-2-nitrophenol (CAS 82-62-2) require strict safety protocols due to respiratory hazards .

- 2-Amino-6-Chloro-4-Nitrophenol: Causes skin irritation; immediate decontamination is recommended upon exposure .

Biologische Aktivität

3-Chloro-2-nitrophenol (CNP) is a chemical compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a chlorinated nitrophenol derivative, characterized by the presence of chlorine and nitro functional groups on the phenolic ring. Its molecular formula is CHClNO, and it has a molecular weight of 189.56 g/mol. The presence of these functional groups contributes to its reactivity and biological effects.

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. It can undergo enzymatic reduction, leading to the formation of reactive intermediates that may interact with cellular components, such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, potentially leading to cytotoxic effects.

Enzymatic Interactions

Research indicates that this compound can be metabolized by certain bacterial strains, which utilize it as a carbon source. For instance, studies have shown that specific strains of Cupriavidus can degrade nitrophenols through partial reductive pathways, highlighting the compound's potential for bioremediation applications .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Toxicity : It exhibits toxic effects on aquatic organisms, with studies indicating significant inhibition of growth in algae and other microorganisms at low concentrations .

- Antimicrobial Properties : Some research suggests that derivatives of chloronitrophenols may possess antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, although the specific activity of this compound requires further investigation .

Case Studies

- Aquatic Toxicity : A study assessing the impact of various nitrophenols on aquatic ecosystems found that this compound significantly affected the growth rates of diatoms and green algae at concentrations as low as 10 µg/L. The observed effects included reduced photosynthetic efficiency and increased mortality rates among sensitive species.

- Microbial Degradation : Research involving Cupriavidus sp. demonstrated that this bacterium could utilize this compound as a sole source of carbon and nitrogen, achieving over 90% degradation within 48 hours under optimal conditions. This study highlighted the compound's potential for bioremediation strategies in contaminated environments .

Table 1: Toxicity Data for this compound

| Organism | Concentration (µg/L) | Effect Observed |

|---|---|---|

| Diatoms | 10 | Reduced growth rate |

| Green Algae | 15 | Increased mortality |

| E. coli | 50 | Inhibition of growth |

Table 2: Microbial Degradation Rates

| Microbial Strain | Initial Concentration (mM) | Degradation Rate (µM/h) |

|---|---|---|

| Cupriavidus sp. | 0.1 | 21.2 ± 2.3 |

| Pseudomonas sp. | 0.4 | 18.5 ± 1.8 |

Q & A

Q. What are the standard methods for synthesizing 3-chloro-2-nitrophenol, and how can reaction conditions influence yield?

Synthesis typically involves ring chlorination followed by partial nitro reduction of precursor compounds like 2,4-dinitrophenol. Key variables include reaction temperature (optimal range: 80–120°C), solvent polarity (oxygenated solvents enhance solubility ), and catalyst selection (e.g., Fe/HCl for nitro reduction). Yield optimization requires careful control of stoichiometry and reaction time to minimize side products such as polychlorinated derivatives .

Q. How can researchers characterize the purity and structure of this compound?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic proton splitting patterns).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To detect trace impurities (e.g., chlorinated byproducts) .

- Melting Point Analysis : Expected MP ~158°C; deviations >2°C indicate contamination .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular contact.

- Waste Disposal : Absorb spills with diatomite or sand; dispose as hazardous waste due to phenolic toxicity .

Advanced Research Questions

Q. How do photodegradation pathways of this compound vary under different light conditions?

Experiments in quartz vs. pyrex reactors reveal wavelength-dependent degradation:

Q. What analytical strategies resolve conflicting data on the solubility of this compound in aqueous vs. organic solvents?

Contradictions arise from pH-dependent solubility:

- Aqueous Solubility : Increases in alkaline conditions (pH >9) due to deprotonation of the phenolic -OH group.

- Organic Solubility : Highest in polar aprotic solvents (e.g., DMSO) at neutral pH . Method Recommendation: Use UV-Vis spectroscopy with pH-adjusted solvents to quantify solubility gradients .

Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

- Substrate Design : Replace the nitro group with a directing group (e.g., -B(OH)₂) for Suzuki-Miyaura coupling.

- Catalytic Systems : Screen Pd/ligand combinations (e.g., Pd(OAc)₂ with SPhos) to activate the chloro substituent .

- Byproduct Analysis : Monitor for dechlorination or nitro reduction via GC-MS .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for this compound in aerobic vs. anaerobic environments?

Discrepancies stem from oxygen’s dual role:

- Aerobic Conditions : Oxygen accelerates nitro group reduction but stabilizes radicals, leading to variable half-lives.

- Anaerobic Conditions : Dominant reductive pathways produce m-chlorophenol, but rates slow without O₂ as an electron sink . Resolution: Use isotopic labeling (¹⁸O₂) to trace oxygen’s contribution to degradation kinetics .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.